
5-Amino-6-mercapto-pyrimidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the pyrimidinone family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiourea with β-dicarbonyl compounds in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidinone ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Functionalized pyrimidinone derivatives
Applications De Recherche Scientifique
2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound for drug discovery and development.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens or cancer cells. Additionally, its ability to form stable complexes with metal ions can enhance its biological activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(1H)-Pyrimidinone,4-hydroxy-5-amino-3,4-dihydro-(9ci)
- 2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-oxo-(9ci)
- 2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-methylthio-(9ci)
Uniqueness
2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) is unique due to the presence of both amino and thioxo groups in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its utility in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C4H5N3OS |
|---|---|
Poids moléculaire |
143.17 g/mol |
Nom IUPAC |
5-amino-4-sulfanylidene-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-6-4(8)7-3(2)9/h1H,5H2,(H2,6,7,8,9) |
Clé InChI |
ZAOGBXCDRXEZQS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=S)NC(=O)N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




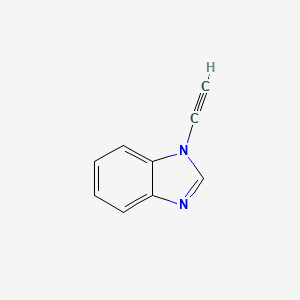
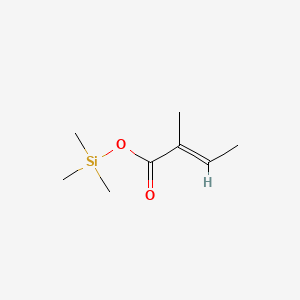
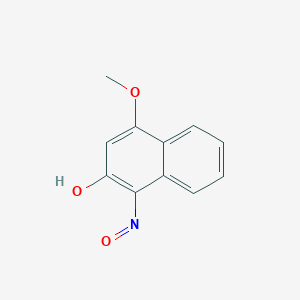
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)

![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
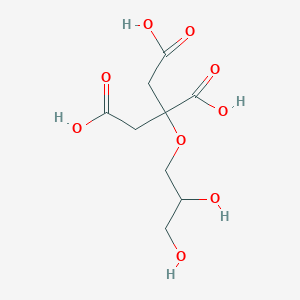

![Piperazine, 1,4-bis[(trimethylsilyl)methyl]-](/img/structure/B13815084.png)
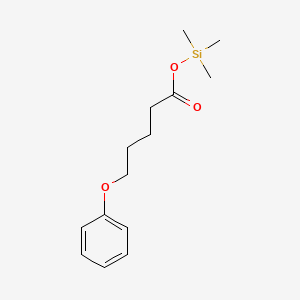
![{1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester](/img/structure/B13815099.png)

